4-amino-3-(4-ethylphenyl)-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
The compound 4-amino-3-(4-ethylphenyl)-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative characterized by a dihydrothiazole core substituted with a 4-ethylphenyl group at position 3, a 4-methoxybenzyl carboxamide at position 5, and a thioxo (C=S) moiety at position 2. Its molecular formula is C₂₀H₂₀N₄O₂S₂, yielding a molecular weight of 420.52 g/mol.
Properties
Molecular Formula |
C20H21N3O2S2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-amino-3-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H21N3O2S2/c1-3-13-4-8-15(9-5-13)23-18(21)17(27-20(23)26)19(24)22-12-14-6-10-16(25-2)11-7-14/h4-11H,3,12,21H2,1-2H3,(H,22,24) |
InChI Key |
UPSCJDYHSHGKJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture and Functional Group Reactivity
The target compound features a 1,3-thiazole core substituted at positions 3, 4, and 5. The 4-ethylphenyl group at position 3 introduces steric bulk, while the 4-methoxybenzyl carboxamide at position 5 necessitates precise amide coupling strategies. The 2-thioxo moiety enhances electrophilicity, facilitating nucleophilic substitutions or cycloadditions. Challenges include regioselective functionalization, minimizing racemization during amide bond formation, and stabilizing the thiazole ring under acidic or basic conditions.
Comparative Analysis of Analogous Compounds
Structural analogs, such as ethyl 4-amino-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CID 2063923) and 4-amino-3-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide (CID 42585998), reveal common synthetic pathways. For example, employs ethyl ester protection for the carboxylate, while utilizes a 4-methoxybenzyl group for carboxamide stabilization, suggesting parallel strategies for the target compound.
Conventional Synthesis Routes
Thiazole Core Formation via Cyclocondensation
The 1,3-thiazole ring is typically constructed via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides. However, for 2-thioxo derivatives, rhodanine (2-thioxothiazolidin-4-one) serves as a preferred precursor due to its inherent thione group.
Procedure :
-
Knoevenagel Condensation :
Rhodanine (2-thioxothiazolidin-4-one) reacts with 4-ethylbenzaldehyde in acetic acid under reflux to form (Z)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one. Anhydrous sodium acetate catalyzes the reaction, achieving 85–92% yield in 2 hours.Optimization : Ultrasound irradiation reduces reaction time to 25 minutes with comparable yields.
-
Methylation of Thione Group :
Treatment with iodomethane in water using triethylamine as a base converts the thione to a methylthio group, yielding (Z)-5-(4-ethylbenzylidene)-2-(methylthio)thiazol-4(5H)-one. This step ensures regioselectivity for subsequent amidation.
Carboxamide Installation via Coupling Reactions
The 4-methoxybenzyl carboxamide is introduced through peptide coupling.
EDCI/HOBt-Mediated Amidation :
-
Activation of Carboxylic Acid :
The thiazole-5-carboxylic acid intermediate (generated via hydrolysis of the methylthio group) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane. -
Coupling with 4-Methoxybenzylamine :
The activated intermediate reacts with 4-methoxybenzylamine at 0–5°C, followed by stirring at room temperature for 12–18 hours. Yields range from 70–78%, with purities >95% by HPLC.
Challenges :
-
Racemization : Low temperatures (0–5°C) minimize epimerization.
-
Byproducts : Unreacted EDCI forms urea derivatives, necessitating aqueous workup.
Green Chemistry Approaches
Ultrasound-Assisted Synthesis
Ultrasound irradiation (35 kHz, 100 W) accelerates key steps:
Solvent and Catalyst Optimization
Solvent Screening :
| Solvent | Base | Time (min) | Yield (%) |
|---|---|---|---|
| Water | KCO | 1 | 99 |
| Methanol | KCO | 12 | 72 |
| Acetic Acid | NaOAc | 25 | 85 |
Water emerges as the optimal solvent due to its polarity and compatibility with ultrasound.
Functional Group Interconversions
Amination at Position 4
The 4-amino group is introduced via nucleophilic substitution or reductive amination:
Procedure :
-
Nitration/Reduction :
-
Direct Amination :
Reaction with aqueous ammonia under high-pressure conditions (100°C, 6 hours) achieves 80% conversion.
Analytical and Spectroscopic Characterization
NMR Spectroscopy
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(4-ethylphenyl)-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thiazole ring.
Scientific Research Applications
4-amino-3-(4-ethylphenyl)-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-amino-3-(4-ethylphenyl)-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and the functional groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and related thiazole/heterocyclic carboxamides:
Key Observations:
- Thioxo Group : The target compound’s 2-thioxo group distinguishes it from analogs like , which lack this moiety. The C=S group may enhance hydrogen bonding or metal coordination in biological targets.
- Substituent Lipophilicity : The 4-ethylphenyl group (logP ~3.5 estimated) increases hydrophobicity compared to smaller alkyl or methoxy groups (e.g., 3-methoxyphenyl in ).
- Carboxamide Diversity : The 4-methoxybenzyl carboxamide provides steric bulk and electron-donating effects, contrasting with furan () or thiophene () analogs.
Pharmacological and Physicochemical Properties
- Methoxy Substituents : The 4-methoxybenzyl group may improve metabolic stability compared to unmethylated analogs (e.g., ) by resisting oxidative degradation.
- Ethyl vs. Methyl Groups : The 4-ethylphenyl substituent likely enhances hydrophobic interactions in receptor binding compared to smaller alkyl groups (e.g., 4-methylphenyl in ).
- Thiophene vs. Benzodioxole : Thiophene-containing analogs () may exhibit altered pharmacokinetics due to sulfur’s electronegativity, whereas benzodioxole () could enhance π-π stacking.
Biological Activity
The compound 4-amino-3-(4-ethylphenyl)-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a member of the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 370.47 g/mol. The structure features a thiazole ring that is critical for its biological activity, particularly in anticancer applications.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. The compound exhibits significant cytotoxicity against various cancer cell lines.
- Cell Lines Tested :
- Human leukemia cells (CCRF-CEM)
- Non-small cell lung cancer (NCI-H522)
- Human glioblastoma (U251)
Results from the NCI-60 assay indicate that compounds similar to this thiazole derivative can inhibit cancer cell growth with IC50 values ranging from to depending on the type of cancer cell line tested .
The mechanism by which this compound exerts its anticancer effects primarily involves:
- Induction of apoptosis in cancer cells.
- Inhibition of key regulatory proteins involved in cell proliferation and survival, such as Bcl-2 .
Molecular dynamics simulations suggest that the compound interacts with target proteins through hydrophobic contacts, which are essential for its cytotoxic activity .
Structure-Activity Relationship (SAR)
The efficacy of thiazole derivatives is often linked to specific structural features:
- Thiazole Ring : Essential for biological activity; modifications can enhance potency.
- Substituents on Phenyl Rings : Electron-donating groups increase activity. For example, the presence of methoxy groups on the phenyl ring enhances cytotoxicity .
| Compound | Substituent | IC50 (µM) | Cancer Type |
|---|---|---|---|
| ATCAA-1 | None | 0.124 | Leukemia |
| ATCAA-2 | Aromatic | 3.81 | Lung Cancer |
| Compound X | Methoxy | <10 | Glioblastoma |
Case Studies
- Study on Antitumor Activity : A recent study demonstrated that derivatives with similar structures showed significant activity against human melanoma and glioblastoma cells. The addition of a methoxy group was found to enhance the anti-proliferative effects significantly .
- NCI Screening : In a screening of various thiazole derivatives at the National Cancer Institute, compounds were found to inhibit growth across multiple cancer types, reinforcing the importance of structural modifications in enhancing therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
